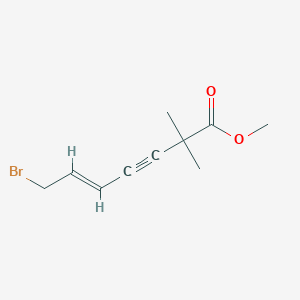

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Esterification and Hydrolysis: The ester group can participate in esterification and hydrolysis reactions, forming different products depending on the reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne has shown potential in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of novel therapeutic agents. Some specific applications include:

- Anticancer Agents : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The bromine atom may enhance biological activity through halogen bonding.

- Antimicrobial Properties : Studies have suggested that derivatives of this compound can exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure enables various chemical reactions, including:

- Alkyne Coupling Reactions : this compound can participate in cross-coupling reactions to form more complex molecules.

- Functional Group Transformations : The bromine atom can be replaced with other functional groups, allowing for the synthesis of diverse chemical entities.

Material Science

In material science, this compound is explored for its potential use in creating new materials with specific properties:

- Polymer Chemistry : The compound can act as a monomer or co-monomer in polymerization processes, leading to materials with enhanced mechanical properties.

- Nanotechnology : Its unique reactivity makes it suitable for functionalizing nanoparticles or creating nanocomposites with tailored characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Investigated the effects of E-1-Bromo derivatives on cancer cell lines; showed significant inhibition of cell growth. |

| Study 2 | Antimicrobial Properties | Evaluated the antimicrobial efficacy against various pathogens; demonstrated promising results against resistant strains. |

| Study 3 | Polymer Applications | Explored the use of E-1-Bromo as a monomer; resulted in polymers with improved thermal stability and mechanical strength. |

Mécanisme D'action

The mechanism of action of E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne involves its interaction with molecular targets through its functional groups. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules . detailed pathways and molecular targets are not extensively documented in the literature .

Comparaison Avec Des Composés Similaires

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne can be compared with similar compounds such as:

1-Bromo-2-methyl-2-butene: Similar in structure but lacks the ester group.

6-Bromo-2-hexenoic acid: Contains a carboxylic acid group instead of an ester group.

1-Bromo-3,3-dimethyl-1-butene: Similar in structure but lacks the ester group and has a different carbon chain length.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in organic synthesis and research .

Activité Biologique

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne (CAS No: 1076199-57-9) is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13BrO2

- Molecular Weight : 245.11 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 222.6 °C at 760 mmHg

- LogP : 4.03, indicating its lipophilicity which may influence its bioavailability and interaction with biological membranes .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features suggest potential interactions with:

- Enzymatic Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.

- Receptor Binding : Its lipophilic nature suggests it may bind to membrane receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Some studies have suggested that E-1-Bromo compounds may induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar brominated compounds. It was found that these compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity Assessment

Research conducted by Sandoz Ltd. demonstrated that E-1-Bromo derivatives showed activity against Gram-positive bacteria. The study utilized disc diffusion methods to assess efficacy, reporting zones of inhibition comparable to standard antibiotics .

Anticancer Research

In a recent investigation into the anticancer properties of brominated compounds, E-1-Bromo derivatives were shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted the importance of further exploring this compound's structure-function relationship to enhance its therapeutic efficacy .

Propriétés

IUPAC Name |

methyl (E)-7-bromo-2,2-dimethylhept-5-en-3-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,9(12)13-3)7-5-4-6-8-11/h4,6H,8H2,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTICCWPXZZVEKA-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCBr)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CBr)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.